molecular formula C16H20N2O3 B2374095 N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2200278-60-8

N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide

Cat. No.: B2374095
CAS No.: 2200278-60-8
M. Wt: 288.347
InChI Key: QUSYSCPJXZIILD-CJNGLKHVSA-N
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Description

N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide is a complex organic compound characterized by its unique structural features. This compound contains a phenyloxolan ring and a prop-2-enoylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the phenyloxolan ring through cyclization reactions. Subsequent steps involve the introduction of the prop-2-enoylamino group via amide bond formation. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the cyclization and amide bond formation processes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide can be compared with other similar compounds, such as:

    N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)butanamide: This compound has a butanamide group instead of a propanamide group, which may affect its chemical properties and biological activities.

    N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)pentanamide: This compound has a pentanamide group, which may further influence its reactivity and applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

N-[(2S,3R)-2-phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-14(19)17-10-8-15(20)18-13-9-11-21-16(13)12-6-4-3-5-7-12/h2-7,13,16H,1,8-11H2,(H,17,19)(H,18,20)/t13-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSYSCPJXZIILD-CJNGLKHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1CCOC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NCCC(=O)N[C@@H]1CCO[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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